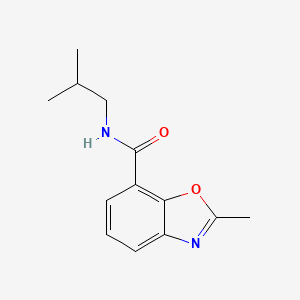
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE typically involves the condensation of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents such as sulfuric acid or phosphoric acid. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.
Thiazole: Shares the benzene ring fused to a five-membered ring but contains sulfur instead of oxygen.
Indole: Contains a benzene ring fused to a pyrrole ring, with diverse biological activities.
Uniqueness
2-METHYL-N-(2-METHYLPROPYL)-13-BENZOXAZOLE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-14-13(16)10-5-4-6-11-12(10)17-9(3)15-11/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI Key |
ROSJFIWACPORSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















